molecular formula C7H16Cl2N2 B6199797 4,7-diazaspiro[2.6]nonane dihydrochloride CAS No. 2680531-07-9

4,7-diazaspiro[2.6]nonane dihydrochloride

Cat. No.: B6199797
CAS No.: 2680531-07-9
M. Wt: 199.1
InChI Key:
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Description

4,7-diazaspiro[2.6]nonane dihydrochloride (4,7-DDSD) is a synthetic compound of the spirocyclic family. It is a white crystalline solid that has been studied for its potential applications in pharmaceuticals and laboratory experiments.

Scientific Research Applications

4,7-diazaspiro[2.6]nonane dihydrochloride has been studied for its potential applications in pharmaceuticals and laboratory experiments. It has been studied for its potential use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, it has been studied for its potential use as a laboratory reagent for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4,7-diazaspiro[2.6]nonane dihydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, it has been studied for its potential use as a laboratory reagent for the synthesis of other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 4,7-diazaspiro[2.6]nonane dihydrochloride in laboratory experiments include its low cost, easy availability, and its ability to be used as a reagent for the synthesis of other compounds. Additionally, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, so it must be dissolved in a solvent such as ethanol or dimethyl sulfoxide before use. Additionally, it is not stable in the presence of strong acids or bases and can decompose under certain conditions.

Future Directions

There are several potential future directions for 4,7-diazaspiro[2.6]nonane dihydrochloride research. These include further investigations into its potential use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Additionally, further research is needed to explore its potential use in the treatment of neurodegenerative diseases. Furthermore, further research is needed to explore its potential use as a laboratory reagent for the synthesis of other compounds. Finally, further research is needed to understand its biochemical and physiological effects and to develop more efficient methods for its synthesis.

Synthesis Methods

4,7-diazaspiro[2.6]nonane dihydrochloride is synthesized through a two-step process. The first step involves the reaction of 2-methyl-1,3-dioxane with 2-chloro-1,3-dioxane and hydrochloric acid to form 4,7-diazaspiro[2.6]nonane. The second step involves the reaction of 4,7-diazaspiro[2.6]nonane with hydrochloric acid to form this compound. This process is known as the “chlorination” reaction.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,7-diazaspiro[2.6]nonane dihydrochloride involves the reaction of 1,6-diaminohexane with cyclohexanone to form a spiro intermediate, which is then cyclized to form the final product.", "Starting Materials": [ "1,6-diaminohexane", "cyclohexanone", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: 1,6-diaminohexane is reacted with cyclohexanone in the presence of hydrochloric acid to form a spiro intermediate.", "Step 2: The spiro intermediate is cyclized by treatment with sodium hydroxide to form the final product.", "Step 3: The final product is isolated by extraction with diethyl ether and purification by recrystallization." ] }

2680531-07-9

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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